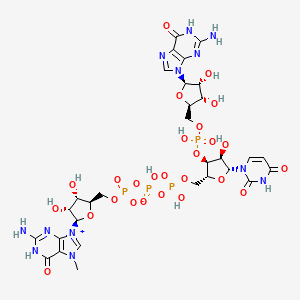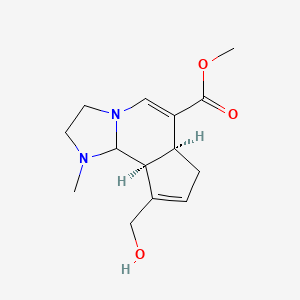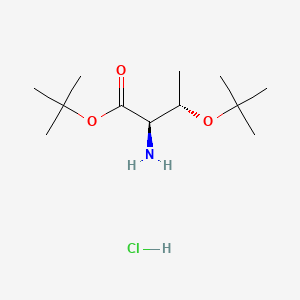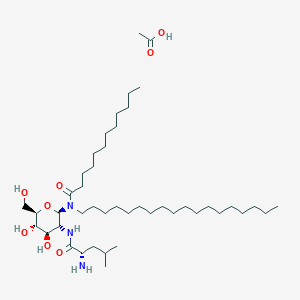
(R)-Ttbk1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ttbk1-IN-1 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of tau tubulin kinase 1, an enzyme that plays a crucial role in the phosphorylation of tau proteins. The inhibition of tau tubulin kinase 1 has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ttbk1-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-Ttbk1-IN-1 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ttbk1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
®-Ttbk1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cellular assays to investigate the role of tau tubulin kinase 1 in cellular processes.
Medicine: Potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
The mechanism of action of ®-Ttbk1-IN-1 involves the selective inhibition of tau tubulin kinase 1. This enzyme is responsible for the phosphorylation of tau proteins, which are implicated in the formation of neurofibrillary tangles in Alzheimer’s disease. By inhibiting tau tubulin kinase 1, ®-Ttbk1-IN-1 reduces the phosphorylation of tau proteins, potentially mitigating the progression of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Rolipram: Another selective inhibitor with antidepressant properties.
MK 677: A compound with similar inhibitory effects but different molecular targets.
Uniqueness
®-Ttbk1-IN-1 is unique due to its high selectivity for tau tubulin kinase 1, making it a valuable tool for studying the enzyme’s role in neurodegenerative diseases. Its specificity and potency distinguish it from other inhibitors that may have broader or less targeted effects.
Propriétés
Formule moléculaire |
C18H19N5O2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(3R)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m1/s1 |
Clé InChI |
HPJVZSVEIGCFJP-GOSISDBHSA-N |
SMILES isomérique |
CC[C@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
SMILES canonique |
CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


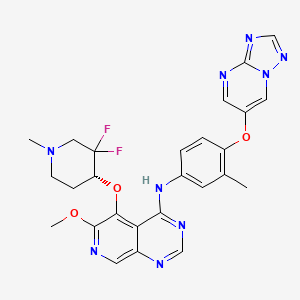

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)

